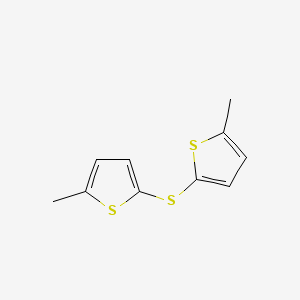
2,2'-Sulfanediylbis(5-methylthiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediylbis(5-methylthiophene) is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by two thiophene rings connected by a sulfur atom, with each ring having a methyl group at the 5-position. The unique structure of 2,2’-Sulfanediylbis(5-methylthiophene) makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediylbis(5-methylthiophene) typically involves the coupling of thiophene derivatives. One common method is the reaction of 5-methylthiophene-2-thiol with a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine or other halogens to facilitate the coupling process.
Industrial Production Methods: Industrial production of 2,2’-Sulfanediylbis(5-methylthiophene) may involve large-scale oxidation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly oxidizing agents and solvents is also a focus in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Sulfanediylbis(5-methylthiophene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond back to thiol groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediylbis(5-methylthiophene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives and conducting polymer research.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfanediylbis(5-methylthiophene) varies depending on its application. In biological systems, it may interact with cellular components through its sulfur atoms, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is of particular interest.
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound of the thiophene family.
2-Methylthiophene: A simpler derivative with a single methyl group.
2,2’-Bithiophene: Similar structure but without the methyl groups.
Uniqueness: 2,2’-Sulfanediylbis(5-methylthiophene) is unique due to the presence of both the disulfide linkage and the methyl groups, which confer distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
53268-98-7 |
|---|---|
Molekularformel |
C10H10S3 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
2-methyl-5-(5-methylthiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C10H10S3/c1-7-3-5-9(11-7)13-10-6-4-8(2)12-10/h3-6H,1-2H3 |
InChI-Schlüssel |
PTDWHLTZPBUUBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)SC2=CC=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



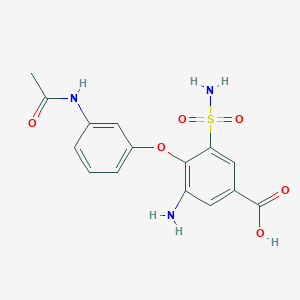

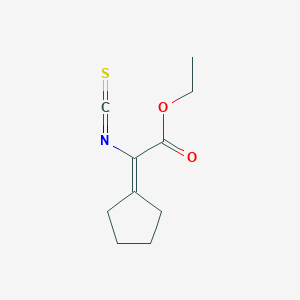
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)


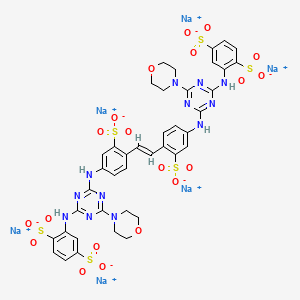
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

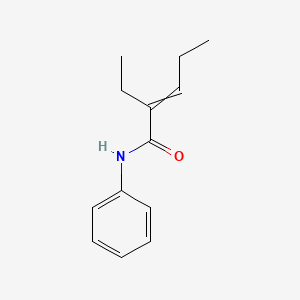

![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)

